Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrazolo[5,1-b][1,3]oxazine core, with a carbonyl chloride functional group attached. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .
Scientific Research Applications
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,3’-naphtho[2,1-b][1,3]oxazine]: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Compounds featuring a cyclopropane ring fused to a steroid backbone, with different biological activities.
Uniqueness
Spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-2’-carbonyl chloride is unique due to its specific combination of a spirocyclic structure and a reactive carbonyl chloride group. This combination imparts both stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2/c10-8(13)6-3-7-12(11-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2 |
InChI Key |
LZSJHKKEIZSGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN3C(=CC(=N3)C(=O)Cl)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.